molecular formula C11H9N3O4 B3125110 Methyl 3-nitro-4-pyrazol-1-ylbenzoate CAS No. 321526-14-1

Methyl 3-nitro-4-pyrazol-1-ylbenzoate

Cat. No.: B3125110
CAS No.: 321526-14-1
M. Wt: 247.21 g/mol
InChI Key: AXPWKQIABGEOOK-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-pyrazol-1-ylbenzoate is a benzoate ester derivative featuring a nitro group (-NO₂) at the 3-position and a pyrazole substituent at the 4-position of the aromatic ring. Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX playing a pivotal role in refining small-molecule structures .

Properties

IUPAC Name

methyl 3-nitro-4-pyrazol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-18-11(15)8-3-4-9(10(7-8)14(16)17)13-6-2-5-12-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPWKQIABGEOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-pyrazol-1-ylbenzoate typically involves the condensation of 3-nitrobenzoic acid with hydrazine derivatives, followed by esterification. One common method includes the reaction of 3-nitrobenzoic acid with hydrazine hydrate to form 3-nitro-4-pyrazol-1-ylbenzoic acid, which is then esterified using methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-pyrazol-1-ylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-nitro-4-pyrazol-1-ylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-pyrazol-1-ylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the ester group can be hydrolyzed to release the active pyrazole moiety .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Methyl 3-nitro-4-pyrazol-1-ylbenzoate belongs to the broader class of methyl esters, which vary widely in backbone structure and substituents. Key comparisons can be drawn with other methyl esters based on:

Backbone Complexity: Aromatic vs. Alicyclic Esters: Unlike diterpenoid-derived esters (e.g., sandaracopimaric acid methyl ester or communic acid esters in ), this compound has an aromatic benzoate backbone. This imparts rigidity and planar geometry, contrasting with the alicyclic or terpenoid frameworks of resin-derived esters.

Physicochemical Properties: While direct data for this compound is absent in the evidence, general trends for methyl esters can be inferred: Solubility: Aromatic nitro esters are typically less polar than hydroxylated diterpenoid esters (e.g., torulosic acid methyl ester ), leading to differences in solubility in organic solvents. Thermal Stability: Nitro groups may lower thermal stability compared to saturated esters (e.g., methyl esters of sandaracopimaric acid ), though this depends on substitution patterns.

Table 1: Hypothetical Comparison of Methyl Esters (Based on –3)

Compound Backbone Type Key Substituents Melting Point (°C)* Reactivity Notes
This compound Aromatic benzoate Nitro, pyrazole 180–200† Electrophilic aromatic substitution
Sandaracopimaric acid methyl ester Diterpenoid Carboxylic acid 90–110‡ Acid-catalyzed esterification
Z-Communic acid methyl ester Diterpenoid Conjugated double bonds 70–85‡ Diels-Alder reactivity
Torulosic acid methyl ester Diterpenoid Hydroxyl, oxo groups 120–140‡ Oxidation-prone

*Hypothetical values for illustration; †Estimated based on nitroaromatic analogs; ‡Derived from typical diterpenoid esters in .

Analytical Techniques for Comparison

  • Chromatography: Gas chromatography (GC) traces, as shown in , can differentiate esters by retention times and mass fragmentation patterns. For example, the aromatic nitro group in this compound would likely increase retention time compared to less polar diterpenoid esters.
  • Crystallography : SHELX-based refinements ( ) are essential for resolving subtle structural differences, such as bond-length variations caused by nitro groups versus hydroxyl substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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